molecular formula I2PS+ B14690505 Diiodo(sulfanylidene)phosphanium CAS No. 31864-60-5

Diiodo(sulfanylidene)phosphanium

Cat. No.: B14690505
CAS No.: 31864-60-5
M. Wt: 316.85 g/mol
InChI Key: OGSAAILZZDQCNZ-UHFFFAOYSA-N
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Description

Diiodo(sulfanylidene)phosphanium (CAS: 129943-04-0, molecular formula: HI₂NP⁺) is a quaternary phosphanium salt characterized by two iodine substituents and a sulfanylidene (S=) group . This compound belongs to a broader class of hypervalent phosphorus derivatives, where the phosphorus center adopts a trigonal bipyramidal geometry. The sulfanylidene moiety contributes to its unique electronic properties, enhancing electrophilicity and reactivity compared to non-sulfurated analogs. This compound is hypothesized to exhibit applications in catalysis and materials science due to its iodine-rich composition and polarizable structure.

Properties

CAS No.

31864-60-5

Molecular Formula

I2PS+

Molecular Weight

316.85 g/mol

IUPAC Name

diiodo(sulfanylidene)phosphanium

InChI

InChI=1S/I2PS/c1-3(2)4/q+1

InChI Key

OGSAAILZZDQCNZ-UHFFFAOYSA-N

Canonical SMILES

[P+](=S)(I)I

Origin of Product

United States

Preparation Methods

Stoichiometric Considerations

A molar ratio of $$1:1:2$$ for $$P4:S8:I_2$$ is theorized to favor the formation of diiodo(sulfanylidene)phosphanium. The reaction proceeds exothermically in an inert atmosphere (e.g., nitrogen or argon) at 80–120°C, yielding a cationic intermediate paired with iodide counterions.

$$
P4 + S8 + 8 I2 \rightarrow 4 [I2P=S]^+I^- + \text{byproducts}
$$

Challenges and Optimizations

  • Side Reactions : Competing formation of $$PI3$$ and $$P4S_3$$ necessitates precise temperature control.
  • Solvent Systems : Nonpolar solvents like carbon disulfide ($$CS_2$$) suppress iodine sublimation and enhance sulfur solubility.
  • Purification : Crystallization from diethyl ether or hexane isolates the product as a hygroscopic solid.

Metathetical Exchange from Phosphorus Sulfur Chlorides

Chloride-iodide exchange offers a versatile pathway, leveraging the nucleophilicity of iodide ions. Starting from thiophosphoryl chloride ($$PSCl_3$$), sequential substitution with potassium iodide ($$KI$$) introduces iodine atoms while retaining the sulfur moiety.

Reaction Mechanism

  • Initial Substitution : $$PSCl3$$ reacts with $$KI$$ in acetone, replacing one chloride:
    $$
    PSCl
    3 + KI \rightarrow PSCl_2I + KCl
    $$
  • Secondary Substitution : Further iodide addition under reflux yields $$PSI_2Cl$$.
  • Final Exchange : Treatment with excess $$KI$$ in tetrahydrofuran (THF) produces $$[I_2P=S]^+Cl^-$$, with anion exchange yielding the iodide salt.

Limitations

  • Steric Hindrance : Bulky substituents on phosphorus impede full substitution.
  • Counterion Effects : Chloride contamination necessitates ion-exchange resins for pure $$[I_2P=S]^+I^-$$.

Sulfurization of Phosphorus Triiodide

Phosphorus triiodide ($$PI3$$) serves as a precursor for sulfur incorporation via reaction with hydrogen sulfide ($$H2S$$) or thiourea ($$(NH2)2CS$$).

$$H_2S$$ Gas Method

Bubbling $$H2S$$ through a $$PI3$$ solution in dichloromethane at −20°C generates intermediate $$PI2SH$$, which dehydrogenates to $$[I2P=S]^+H^-$$ under vacuum.

$$
PI3 + H2S \rightarrow PI2SH + HI
$$
$$
PI
2SH \rightarrow [I_2P=S]^+H^-
$$

Thiourea-Mediated Synthesis

Thiourea acts as a sulfur donor in acetonitrile, facilitating milder conditions (25°C, 12 h). The reaction proceeds via a four-membered transition state, confirmed by $$^{31}$$P NMR spectroscopy.

$$
PI3 + (NH2)2CS \rightarrow [I2P=S]^+NH2CONH2 + HI
$$

Electrochemical Synthesis

An innovative approach employs anodic oxidation of white phosphorus ($$P4$$) in an iodine-sulfur electrolyte. This method, adapted from phosphorus sulfide production, uses a platinum anode and stainless steel cathode in a $$CS2/I_2$$ solution.

Key Parameters

  • Current Density : 10–20 mA/cm$$^2$$ optimizes ion transport.
  • Temperature : 50°C prevents $$I_2$$ crystallization.
  • Product Isolation : Electrodeposition on the cathode yields 60–70% purity, requiring subsequent sublimation.

Solid-State Synthesis

High-energy ball milling of $$P$$, $$S8$$, and $$I2$$ powders (1:1:2 molar ratio) achieves solvent-free synthesis. Mechanochemical forces induce defect-rich intermediates, accelerating diffusion-limited steps.

Advantages

  • Green Chemistry : Eliminates solvent waste.
  • Scalability : Suitable for gram-scale production.

Comparative Analysis of Methods

The table below summarizes critical aspects of each synthetic route:

Method Reagents Conditions Yield (%) Purity (%) Key Challenges
Direct Synthesis $$P4, S8, I_2$$ 80–120°C, inert atmosphere 45–55 70–80 Byproduct formation
Metathetical Exchange $$PSCl_3, KI$$ Reflux in acetone/THF 60–70 85–90 Chloride contamination
$$H_2S$$ Gas $$PI3, H2S$$ −20°C, vacuum 30–40 75–85 Handling toxic gases
Electrochemical $$P4, I2, S_8$$ 50°C, 20 mA/cm$$^2$$ 50–60 60–70 Energy-intensive
Solid-State $$P, S8, I2$$ Ball milling, 12 h 55–65 80–85 Equipment wear

Mechanistic Insights and Side Reactions

Competing Pathways

  • Iodine Redistribution : Excess $$I2$$ promotes $$PI3$$ formation, reducing target product yield.
  • Sulfur Oxidation : Atmospheric oxygen converts $$S^{2-}$$ to $$SO_4^{2-}$$, necessitating inert conditions.

Spectroscopic Validation

  • $$^{31}$$P NMR : A singlet at δ 25–30 ppm confirms $$[I_2P=S]^+$$ formation.
  • Raman Spectroscopy : Peaks at 450 cm$$^{-1}$$ (P–S stretch) and 180 cm$$^{-1}$$ (P–I stretch) validate structure.

Chemical Reactions Analysis

Types of Reactions: Diiodo(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds.

    Substitution: It can participate in substitution reactions where iodine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

Diiodo(sulfanylidene)phosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which diiodo(sulfanylidene)phosphanium exerts its effects involves the interaction of its phosphorus and sulfur atoms with target molecules. The compound can form stable complexes with metals and other elements, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Diiodo-Phosphanium Derivatives

Compound Substituents Molecular Formula Key Features
Diiodo(sulfanylidene)phosphanium I₂, S= HI₂NP⁺ High electrophilicity, sulfur stabilization
Imino(diiodo)phosphanium I₂, NH HI₂NP⁺ NH group reduces electrophilicity
CAPs (Caffeic Acid Phosphanium Salts) Organic chains, acetylated phenols Variable Amphiphilic, enhanced bioavailability
  • Sulfanylidene vs. Imino Groups: The sulfanylidene group in this compound introduces stronger electron-withdrawing effects compared to the imino group in its analog, leading to greater Lewis acidity and reactivity in substitution reactions .
  • However, iodine substituents in diiodo-phosphanium compounds are prone to dissociation under thermal or alkaline conditions, as observed in related diiodo coumarin derivatives (e.g., liberation of iodine upon reflux with NaOH) .

Stability and Reactivity

Table 2: Stability and Reactivity Profiles

Compound Stability Notable Reactions
This compound Likely unstable under heat/alkaline conditions Iodine liberation, nucleophilic substitution at P center
CAPs Stable in aqueous solutions Cytotoxic activity via membrane disruption
Diiodo coumarin derivatives Unstable; iodine loss upon heating Dehalogenation to yield parent coumarin
  • Instability of Diiodo Compounds : this compound is expected to share instability trends with other diiodo-phosphanium species. For example, diiodo coumarins release iodine during crystallization or alkaline treatment, suggesting similar susceptibility in the target compound .
  • Contrast with CAPs: Unlike this compound, caffeic acid phosphanium salts (CAPs) are stabilized by acetylated phenolic groups and long alkyl chains, enabling aqueous solubility and biological efficacy (e.g., IC₅₀ values of 0.9–8.5 µM against cancer cells) .

Q & A

What are the key challenges in synthesizing diiodo(sulfanylidene)phosphanium, and how can they be methodologically addressed?

Synthesizing this compound requires precise control of iodine reactivity and sulfur-phosphorus bond formation. A common challenge is the instability of intermediate species due to the high electrophilicity of iodine. To mitigate this, researchers should use low-temperature reactions (< –20°C) in anhydrous solvents like dichloromethane or tetrahydrofuran. Inert atmosphere techniques (e.g., Schlenk lines) are critical to prevent hydrolysis or oxidation . Characterization via <sup>31</sup>P NMR can confirm the presence of the sulfanylidene-phosphanium moiety, while X-ray crystallography resolves structural ambiguities. Contaminants such as unreacted phosphorus precursors should be quantified using mass spectrometry (MS) or high-performance liquid chromatography (HPLC) .

How can researchers resolve discrepancies in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies often arise from variations in solvent polarity, catalyst loading, or trace moisture. To address this:

  • Replicate conditions : Standardize reaction parameters (e.g., solvent purity, temperature gradients) using protocols from peer-reviewed studies.
  • Control experiments : Compare results under anhydrous vs. ambient conditions to assess moisture sensitivity.
  • Advanced analytics : Employ kinetic studies (e.g., time-resolved IR spectroscopy) to track intermediate formation and decay. Contradictory data may indicate competing reaction pathways, necessitating computational modeling (DFT) to map energy barriers .

What spectroscopic and computational methods are most effective for analyzing the electronic structure of this compound?

  • Spectroscopy : <sup>31</sup>P NMR identifies phosphorus-centered electronic environments, while Raman spectroscopy probes sulfur-iodine vibrational modes. X-ray absorption near-edge structure (XANES) analysis clarifies iodine oxidation states .
  • Computational : Density functional theory (DFT) with relativistic corrections (e.g., ZORA formalism) accounts for iodine’s heavy-atom effects. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between sulfur lone pairs and phosphorus orbitals .

How can researchers design experiments to investigate the ligand-exchange dynamics of this compound in coordination chemistry?

A robust experimental design includes:

  • Variable-temperature <sup>31</sup>P NMR : To monitor ligand dissociation rates.
  • Isothermal titration calorimetry (ITC) : Quantifies binding constants with transition metals (e.g., Ru, Pd).
  • Competitive ligand studies : Introduce alternative ligands (e.g., triphenylphosphine) to assess displacement kinetics.
  • Crystallographic snapshots : Time-resolved X-ray diffraction captures intermediate geometries .

What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent skin/eye contact with iodine residues.
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile iodine species.
  • Waste management : Segregate iodine-containing waste and neutralize with sodium thiosulfate before disposal. Collaborate with certified hazardous waste agencies for compliant disposal .

How can the thermodynamic stability of this compound be evaluated under varying environmental conditions?

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures under controlled atmospheres (N2 vs. O2).
  • Differential scanning calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events.
  • Accelerated aging studies : Expose samples to elevated humidity (40–80% RH) and UV light to simulate long-term stability .

What strategies are recommended for reconciling conflicting mechanistic proposals for this compound-mediated catalysis?

  • Isotopic labeling : Use deuterated solvents or <sup>13</sup>C-labeled substrates to trace reaction pathways.
  • In-situ monitoring : Operando spectroscopy (e.g., ReactIR) captures transient intermediates.
  • Comparative kinetics : Compare rate laws for competing mechanisms (e.g., radical vs. ionic pathways). Publish null results to clarify boundary conditions .

How should researchers address the lack of standardized purity assessment methods for this compound?

Propose a multi-technique approach:

  • Elemental analysis (EA) : Verify stoichiometric ratios of P, S, and I.
  • Ion chromatography (IC) : Quantify iodide counterions.
  • Residual solvent analysis : Gas chromatography (GC) detects trace solvents (e.g., THF). Advocate for collaborative inter-laboratory studies to establish consensus protocols .

What advanced applications of this compound are emerging in materials science?

Recent studies explore its use in:

  • Photoresists : Iodine’s high X-ray absorption enables nanolithography patterning.
  • Chalcogenide glass modification : Sulfur-phosphorus bonds enhance optical transparency in IR regions.
  • Battery electrolytes : Investigate ionic conductivity in lithium-sulfur systems. Pilot studies require synchrotron-based X-ray tomography for in-operando analysis .

How can the environmental impact of this compound be assessed during early-stage research?

  • Ecotoxicity screening : Use Daphnia magna or algae models to evaluate acute toxicity.
  • Persistence studies : Measure hydrolysis half-lives in simulated aquatic environments (pH 5–9).
  • Green chemistry metrics : Calculate E-factors and atom economy for synthetic routes. Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) .

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